[(2,5-Dimethylphenyl)methyl](ethyl)amine
Overview
Description
“(2,5-Dimethylphenyl)methylamine” is an organic compound that contains nitrogen . It’s a type of amine, where one or more of the hydrogen atoms from ammonia are replaced by organic substituents like alkyl (alkane chain) and aryl (aromatic ring) groups . This compound is used in scientific research due to its unique structure, which allows for diverse applications, including catalyst synthesis, drug discovery, and organic reactions.
Synthesis Analysis
Amines can be synthesized through various methods. One common method is the nucleophilic substitution reaction between halogenoalkanes and ammonia . In this process, the nitrogen in the ammonia or primary amine molecule attacks the carbon in the halogenoalkane, forming a new bond and expelling the halogen as a halide ion .Chemical Reactions Analysis
Amines can participate in a variety of chemical reactions. They can act as nucleophiles, attacking electrophilic carbon atoms . For example, they can react with acyl chlorides in a nucleophilic addition/elimination reaction . Amines can also undergo reactions with boron reagents in Suzuki–Miyaura coupling .Physical And Chemical Properties Analysis
Amines have unique physical and chemical properties. They can form hydrogen bonds, which gives them higher boiling points than alkanes or ethers of similar molar mass, but lower than those of alcohols . Methyl, dimethyl, trimethyl, and ethyl amines are gases under standard conditions, while most common alkyl amines are liquids, and high molecular weight amines are solids at standard temperatures .Scientific Research Applications
Chemical Synthesis and Transformations
(2,5-Dimethylphenyl)methylamine and its derivatives are key intermediates in various chemical synthesis processes. For instance, reactions of certain heterocyclic compounds with nucleophiles have been explored, leading to transformations and ring modifications, indicative of the compound's role in synthesizing complex molecules (Plas, Haase, Zuurdeeg, & Vollering, 2010). Additionally, novel (phenylalkyl)amines have been synthesized to investigate structure–activity relationships, which further demonstrates the utility of such compounds in designing bioactive molecules (Trachsel, 2003).
Catalysis and Enantioselective Reactions
Chiral amines, including those related to the given compound, have been utilized to catalyze enantioselective Michael additions. These catalytic processes are crucial for producing optically active compounds, which have significant implications in pharmaceutical synthesis and materials science (Melchiorre & Jørgensen, 2003).
Photoremovable Protecting Groups
Derivatives of (2,5-Dimethylphenyl)methylamine have been employed as photoremovable protecting groups for amines and amino acids. This application is particularly relevant in the field of photochemistry, where precise control over the release of functional groups is necessary for various synthetic and biological processes (Kammari, Plíštil, Wirz, & Klán, 2007).
Material Science Applications
In material science, derivatives of (2,5-Dimethylphenyl)methylamine have found applications as interfacial materials in polymer solar cells. These compounds can modify the work function of electrodes, thereby improving the efficiency and performance of organic electronic devices (Lv, Lei, Zhu, Hirai, & Chen, 2014).
Analytical Chemistry
In analytical chemistry, amine-based fluorescent probes derived from similar compounds have been developed for the real-time monitoring of low carbon dioxide levels. Such probes are valuable for environmental monitoring and medical diagnostics, highlighting the compound's relevance in developing sensitive and selective analytical tools (Wang, Chen, Zhang, Liu, Shi, Feng, Tong, & Dong, 2015).
Mechanism of Action
Target of Action
It’s known that this compound is used in scientific research for diverse applications, including catalyst synthesis and drug discovery, suggesting it may interact with a variety of molecular targets.
Mode of Action
It’s known that the compound can participate in organic reactions, indicating it may interact with its targets through chemical reactions to induce changes.
Biochemical Pathways
Given its use in catalyst synthesis and drug discovery, it’s likely that the compound may influence various biochemical pathways depending on the context of its application.
Result of Action
Given its use in scientific research, it’s likely that the compound induces a variety of effects depending on the specific context of its application.
properties
IUPAC Name |
N-[(2,5-dimethylphenyl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-12-8-11-7-9(2)5-6-10(11)3/h5-7,12H,4,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBBMJGRUDOMKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001283057 | |
Record name | N-Ethyl-2,5-dimethylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001283057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39191-08-7 | |
Record name | N-Ethyl-2,5-dimethylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39191-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-2,5-dimethylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001283057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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